molecular formula C20H20FN3O3 B12452372 1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B12452372
M. Wt: 369.4 g/mol
InChI Key: FROYRUFMXDMZBD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate, which can be achieved through halogenation reactions.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the piperazine ring and the hydroxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl groups to alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in studies investigating the interactions of small molecules with biological targets, such as receptors and enzymes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of action of various biomolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other valuable chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine moieties but lacks the hydroxyphenyl and pyrrolidine-2,5-dione groups, resulting in different chemical properties and applications.

    4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-one:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20FN3O3/c21-16-3-1-2-4-17(16)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)14-5-7-15(25)8-6-14/h1-8,18,25H,9-13H2

InChI Key

FROYRUFMXDMZBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)O

Origin of Product

United States

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